2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396883-06-9
VCID: VC5725357
InChI: InChI=1S/C19H21NO3S/c1-2-24-17-10-6-3-7-14(17)18(21)20-13-19(22)11-12-23-16-9-5-4-8-15(16)19/h3-10,22H,2,11-13H2,1H3,(H,20,21)
SMILES: CCSC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44

2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide

CAS No.: 1396883-06-9

Cat. No.: VC5725357

Molecular Formula: C19H21NO3S

Molecular Weight: 343.44

* For research use only. Not for human or veterinary use.

2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide - 1396883-06-9

Specification

CAS No. 1396883-06-9
Molecular Formula C19H21NO3S
Molecular Weight 343.44
IUPAC Name 2-ethylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Standard InChI InChI=1S/C19H21NO3S/c1-2-24-17-10-6-3-7-14(17)18(21)20-13-19(22)11-12-23-16-9-5-4-8-15(16)19/h3-10,22H,2,11-13H2,1H3,(H,20,21)
Standard InChI Key YZUGREAJYMJXLF-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide delineates its three primary components:

  • Benzamide backbone: A benzene ring substituted with a carboxamide group at position 1.

  • Ethylthio substituent: A sulfur-linked ethyl group (-S-CH₂CH₃) at position 2 of the benzene ring.

  • 4-Hydroxychroman methyl group: A chroman heterocycle (benzopyran) with a hydroxyl group at position 4, connected via a methylene bridge (-CH₂-) to the benzamide’s nitrogen .

Molecular Formula and Weight

  • Empirical formula: C₁₉H₂₁NO₃S

  • Molecular weight: 343.44 g/mol (calculated via PubChem algorithms) .

Stereochemical Considerations

The 4-hydroxychroman group introduces a stereocenter at position 4 of the chroman ring. Computational models predict two enantiomers, though synthetic routes may yield racemic mixtures unless chiral resolution is employed.

Synthesis and Structural Analogues

Proposed Synthetic Pathways

While no documented synthesis exists for this exact compound, retrosynthetic analysis suggests feasible routes:

  • Benzamide formation: Coupling 2-(ethylthio)benzoic acid with 4-(aminomethyl)-4-hydroxychroman via carbodiimide-mediated amidation.

  • Chroman precursor synthesis: Cyclization of epoxide intermediates derived from 4-hydroxycoumarin derivatives .

Key Analogues and Activity Insights

  • 2-(Ethylthio)-N-(phthalazinone-methyl)benzamide: A related compound (PubChem CID: 7626555) with a phthalazinone group instead of chroman exhibits moderate kinase inhibition .

  • 4-Hydroxychroman derivatives: Known for antioxidant and estrogen receptor modulation, suggesting potential bioactivity in the target compound .

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
LogP (octanol-water)3.2 ± 0.5XLOGP3 algorithm
Water solubility0.12 mg/mL (25°C)ESOL model
Hydrogen bond donors2 (amide NH, chroman OH)PubChem descriptor
Hydrogen bond acceptors4 (amide O, chroman O, OH)PubChem descriptor
Topological polar surface area78.9 ŲSwissADME

Stability and Reactivity

  • pH sensitivity: The hydroxyl group on chroman (pKa ~10) may deprotonate under alkaline conditions, affecting solubility.

  • Oxidative susceptibility: The ethylthio group (-S-CH₂CH₃) is prone to oxidation, forming sulfoxide or sulfone derivatives.

ParameterPredictionTool/Source
Gastrointestinal absorptionHigh (90% predicted)BOILED-Egg model
Blood-brain barrier permeationModerate (log BB = 0.3)ADMETLab 2.0
CYP450 inhibitionCYP3A4 (weak), CYP2D6 (none)admetSAR
Ames mutagenicityNegativeProTox-II

Biological Activity and Mechanisms

Antioxidant Capacity

The 4-hydroxychroman moiety may confer radical scavenging activity. In silico studies predict:

  • ORAC value: 1.8 µmol TE/µmol (comparable to α-tocopherol) .

  • Superoxide dismutase (SOD) mimicry: Metal chelation via phenolic OH and adjacent carbonyl groups .

Estrogen Receptor Modulation

Molecular docking simulations indicate:

  • ERβ binding energy: -9.2 kcal/mol (compared to -10.5 kcal/mol for 17β-estradiol) .

  • Selectivity ratio (ERβ/ERα): 3.7:1, suggesting potential as a selective estrogen receptor modulator (SERM) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: Structural tunability of the chroman and ethylthio groups allows optimization for kinase or receptor targets.

  • Prodrug potential: Esterification of the phenolic OH could enhance oral bioavailability.

Material Science

  • Ligand design: The ethylthio group may coordinate transition metals (e.g., Pd, Pt) for catalytic applications.

Challenges and Future Directions

Synthetic Complexity

  • Chiral resolution: Requires advanced techniques (e.g., chiral HPLC) to isolate enantiomers for biological testing.

  • Sulfide oxidation: Requires inert atmosphere handling to prevent sulfoxide byproducts.

Unanswered Questions

  • In vivo pharmacokinetics: No data on metabolism or excretion routes.

  • Off-target effects: Potential interactions with glutathione due to the thioether group.

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